4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S2/c1-24(2)30(26,27)16-9-5-14(6-10-16)18(25)21-11-17-22-23-19(28-17)29-12-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQIKFQPBYYMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the 4-fluorophenylmethylsulfanyl group and the dimethylsulfamoyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Condensation: The compound can participate in condensation reactions to form larger molecules, often involving the elimination of small molecules like water or ammonia.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of the 1,3,4-oxadiazole ring and the 4-fluorophenylmethylsulfanyl group can enhance its binding affinity and specificity, leading to significant biological effects.
Comparison with Similar Compounds
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533869-65-7)
- Key Differences :
- Sulfamoyl substituent: Benzyl/ethyl vs. dimethyl in the target compound.
- Oxadiazole substituent: Direct 4-fluorophenyl vs. 4-fluorophenylmethylsulfanyl.
- The direct 4-fluorophenyl substitution lacks the methylene-sulfur linker, reducing conformational flexibility and possibly hindering interactions with hydrophobic binding pockets .
4-(Diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 533870-16-5)
- Key Differences :
- Sulfamoyl group: Diethyl vs. dimethyl.
- Oxadiazole substituent: 2,4-dimethoxyphenyl (electron-rich) vs. 4-fluorophenylmethylsulfanyl (electron-deficient).
- Methoxy groups enhance electron density on the oxadiazole, which may alter binding kinetics compared to the fluorine-induced electron-withdrawing effect in the target compound .
Analogues with Varied Oxadiazole Substituents
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences :
- Oxadiazole substituent: 4-Methoxyphenylmethyl vs. 4-fluorophenylmethylsulfanyl.
- Sulfamoyl group: Benzyl/methyl vs. dimethyl.
- Implications :
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 25)
- Key Differences :
- Oxadiazole substituent: Thiophene vs. 4-fluorophenylmethylsulfanyl.
- Functional groups: Lacks sulfamoyl moiety.
- Implications: Thiophene’s aromaticity and sulfur atom may mimic phenyl groups in binding but with distinct electronic profiles.
Analogues with Heterocyclic Modifications
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d)
- Key Differences: Core structure: Oxadiazole-thiazole hybrid vs. oxadiazole-sulfamoylbenzamide. Substituents: Thiazole-amino group vs. fluorophenylmethylsulfanyl.
- Melting points (134–178°C) suggest higher crystallinity compared to the target compound, which may affect formulation .
Comparative Data Table
Research Findings and Implications
- Antifungal Activity : Compounds like LMM5 and LMM11 highlight the importance of sulfamoyl and aryl groups in targeting fungal thioredoxin reductase. The target compound’s fluorophenyl group may improve activity over methoxy derivatives due to enhanced lipophilicity and target affinity .
- Enzyme Inhibition : Dimethylsulfamoyl derivatives exhibit balanced solubility and steric effects, making them preferable to bulkier analogues (e.g., diethyl or benzyl/ethyl) for kinase or HDAC inhibition .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dimethylsulfamoyl group and a 1,3,4-oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 497.54 g/mol. The presence of the fluorophenyl and sulfanyl groups suggests potential interactions with biological targets that could be explored for therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole , similar to the compound , exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can act against various bacterial strains and fungi, suggesting that the target compound may possess similar activity due to its structural components .
Inhibition of Carbonic Anhydrases
Recent investigations into related compounds have demonstrated their ability to inhibit carbonic anhydrase (CA) isoforms. For example, compounds with a sulfamoyl group have shown selective inhibition against human carbonic anhydrase isoforms (hCA I and II), with IC50 values ranging from 0.030 to 0.14 µM . Given the structural similarities, it is plausible that the compound could exhibit similar inhibitory effects.
Anti-inflammatory Properties
The anti-inflammatory potential of related oxadiazole compounds has been documented extensively. For instance, certain oxadiazole derivatives have displayed significant anti-inflammatory activity in vitro, which correlates with their ability to modulate inflammatory pathways . The compound under review may also exhibit such properties due to its structural analogies.
Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various oxadiazole derivatives highlighted their effectiveness against resistant bacterial strains. The tested compounds showed promising results in inhibiting growth at low concentrations, indicating a potential application in treating infections caused by multidrug-resistant organisms .
Study 2: Carbonic Anhydrase Inhibition
In another study examining new carbonic anhydrase inhibitors, several compounds were synthesized and tested for their inhibitory effects on hCA I and II. The results indicated that modifications in the sulfamoyl group significantly influenced inhibitory potency. This suggests that similar modifications in the target compound could enhance its biological activity against these enzymes .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
